molecular formula C28H29N5O4 B4930265 4-(3,4-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}phthalazin-1(2H)-one CAS No. 6147-49-5

4-(3,4-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}phthalazin-1(2H)-one

Cat. No.: B4930265
CAS No.: 6147-49-5
M. Wt: 499.6 g/mol
InChI Key: WCPONQZHYSLMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}phthalazin-1(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, substituted with a dimethylphenyl group and a nitrophenyl group linked to a hydroxyethyl piperazine moiety. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}phthalazin-1(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the phthalazinone core, followed by the introduction of the dimethylphenyl and nitrophenyl groups. The final step involves the attachment of the hydroxyethyl piperazine moiety. Common reagents used in these reactions include various halogenated compounds, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields ketones or aldehydes, while reduction of the nitro group results in amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential development of therapeutic agents targeting specific pathways.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets. The hydroxyethyl piperazine moiety may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing cellular processes. The overall effect depends on the specific biological context and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}phthalazin-1(2H)-one: Unique due to its specific substitution pattern and potential biological activity.

    Phthalazinone derivatives: Share the core structure but differ in substituents, affecting their properties and applications.

    Nitrophenyl compounds: Known for their redox activity and potential use in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl]phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O4/c1-19-7-8-21(17-20(19)2)27-23-5-3-4-6-24(23)28(35)32(29-27)26-18-22(9-10-25(26)33(36)37)31-13-11-30(12-14-31)15-16-34/h3-10,17-18,34H,11-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPONQZHYSLMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)N5CCN(CC5)CCO)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387381
Record name 4-(3,4-Dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6147-49-5
Record name 4-(3,4-Dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl}phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.